BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Protein Quantification Using Acid
Violet 17 Dye Elution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1450915

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of protein concentration is a fundamental requirement for a wide range
of applications in biological research and drug development. This application note describes a
sensitive and reliable method for the quantitative determination of total protein concentration
using the anionic dye, Acid Violet 17. The assay is based on the binding of Acid Violet 17 to
proteins, followed by the elution of the bound dye and subsequent spectrophotometric
measurement. This method offers a robust alternative to other common protein assays,
particularly for applications involving proteins separated by electrophoresis.

Acid Violet 17, an anionic dye, interacts with the positively charged groups of proteins.[1] This
interaction forms a stable protein-dye complex. By eluting the bound dye, the amount of protein
can be indirectly quantified by measuring the absorbance of the eluted dye solution. Research
has demonstrated a linear relationship between the amount of eluted Acid Violet 17 and the
protein concentration over a range of 1-100 micrograms.[2]

Principle of the Assay

The Acid Violet 17 protein quantification assay involves three main steps:
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e Protein Staining: Proteins in the sample are first immobilized (e.g., on a solid support or
precipitated in a microfuge tube) and then incubated with a colloidal solution of Acid Violet
17. The dye binds to the proteins, forming an insoluble protein-dye complex.

e Washing: Unbound dye is removed by washing, ensuring that the remaining dye is
proportional to the amount of protein.

e Dye Elution and Quantification: The bound dye is then eluted from the protein-dye complex
using a suitable solvent. The concentration of the eluted dye is determined by measuring its
absorbance at the maximum wavelength (Amax). The amount of protein in the original
sample is then calculated by comparing the absorbance to a standard curve prepared with a
known protein standard, such as Bovine Serum Albumin (BSA).

Quantitative Data Summary

The performance of the Acid Violet 17 dye elution assay can be compared with other standard
protein quantification methods. The following table summarizes key quantitative parameters.

. L Common
Linear Range Sensitivity (Lower .
Assay Method o ] Interfering
(BSA) Limit of Detection)
Substances
Acid Violet 17 Dye ~1-2 ng/mm?2 (in-gel) )
) 1-100 pg[2] To be determined
Elution [2]
Strong alkali,
detergents (e.g.,
Bradford Assay 20 - 2000 pg/mL[3] 1-20 pg/mLJ[3] ]
SDS), Triton X-100[3]
[4]
Reducing agents
e.g., DTT, B-
BCA (Bicinchoninic (e g
25 - 2000 pg/mL[3] ~25 pg/mLJ[3] mercaptoethanol),

Acid) Assay .
chelating agents (e.g.,

EDTA), lipids[3][4]

Experimental Protocols
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Materials and Reagents

e Acid Violet 17 (Coomassie Violet R200)

e Phosphoric acid (HsPOa)

o Trichloroacetic acid (TCA)

» Dioxane

e Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

e Microcentrifuge tubes (1.5 mL)

e 96-well microplate

o Microplate reader capable of measuring absorbance at ~590 nm

o Orbital shaker

Solution Preparation

 Staining Solution (0.1% Acid Violet 17 in 10% Phosphoric Acid): Dissolve 100 mg of Acid
Violet 17 in 100 mL of 10% (w/v) phosphoric acid. Stir until fully dissolved.

» Destaining/Washing Solution (3% Phosphoric Acid): Dilute 10% phosphoric acid with
deionized water to a final concentration of 3% (w/v).

 Elution Solution (50% Dioxane): Mix equal volumes of dioxane and deionized water.

» Protein Precipitation Agent (20% TCA): Dissolve 20 g of TCA in deionized water to a final
volume of 100 mL. Handle with care in a fume hood.

Protocol for Protein Quantification in Microcentrifuge
Tubes

This protocol is adapted from the principles of in-gel dye elution for a solution-based assay.[2]
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» Standard Preparation: Prepare a series of BSA standards in the range of 1 pg to 100 pg in
1.5 mL microcentrifuge tubes. Adjust the final volume of each standard to 100 uL with
deionized water. Prepare a blank containing 100 pL of deionized water.

o Sample Preparation: Add a known volume of your protein sample (containing an estimated
1-100 pg of protein) to a 1.5 mL microcentrifuge tube. Adjust the final volume to 100 pL with
deionized water.

» Protein Precipitation: Add 25 pL of 20% TCA to each tube (standards, samples, and blank).
Vortex and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet
the protein. Carefully discard the supernatant.

e Staining: Add 200 pL of Staining Solution to each protein pellet. Vortex briefly to resuspend
the pellet. Incubate for 10 minutes at room temperature with gentle agitation on an orbital
shaker.

e Washing: Centrifuge the tubes at 14,000 x g for 5 minutes. Discard the supernatant. Add 500
uL of Washing Solution, vortex, and centrifuge again. Repeat this washing step twice to
remove all unbound dye.

o Elution: After the final wash, carefully remove all of the supernatant. Add 200 uL of Elution
Solution to each pellet. Vortex thoroughly to dissolve the protein-dye complex. Incubate for
15 minutes at room temperature with agitation.

o Absorbance Measurement: Transfer 150 pL of the eluted dye from each tube to a 96-well
microplate. Measure the absorbance at approximately 590 nm using a microplate reader.
The absorbance peak for Acid Violet 17 is in the visible range, and a wavelength similar to
that used for Crystal Violet (595 nm) is a reasonable starting point for optimization.[5]

» Quantification: Subtract the absorbance of the blank from all standard and sample readings.
Plot a standard curve of absorbance versus the amount of BSA. Determine the protein
concentration of the unknown samples from the standard curve.

Diagrams
Experimental Workflow
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Caption: Experimental workflow for protein quantification using Acid Violet 17.

Principle of Dye Binding and Elution
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Caption: Principle of Acid Violet 17 binding to protein and subsequent elution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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